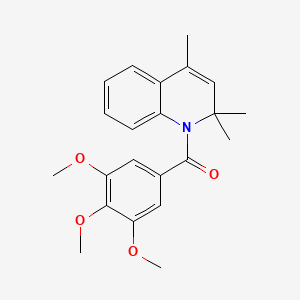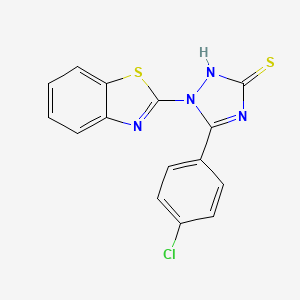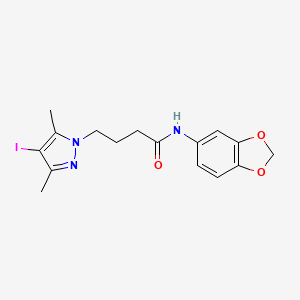![molecular formula C22H21BrN2O3 B11047349 3-[4-(4-bromophenyl)-3,6-dihydropyridin-1(2H)-yl]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B11047349.png)
3-[4-(4-bromophenyl)-3,6-dihydropyridin-1(2H)-yl]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
化合物3-[4-(4-ブロモフェニル)-3,6-ジヒドロピリジン-1(2H)-イル]-1-(4-メトキシフェニル)ピロリジン-2,5-ジオン は、ピロリジン-2,5-ジオンコアを特徴とする複雑な有機分子であり、4-メトキシフェニル基と4-ブロモフェニル-ジヒドロピリジニル部分で置換されています。
2. 製法
合成経路と反応条件
3-[4-(4-ブロモフェニル)-3,6-ジヒドロピリジン-1(2H)-イル]-1-(4-メトキシフェニル)ピロリジン-2,5-ジオン の合成は、通常、多段階の有機反応を伴います。
ピロリジン-2,5-ジオンコアの形成: これは、適切な無水物とアミンとの縮合反応によって達成できます。
4-メトキシフェニル基の導入: この工程は、通常、メトキシ基が適切なメトキシ含有試薬を介して導入される求核置換反応を伴います。
4-ブロモフェニル-ジヒドロピリジニル部分の結合: この工程は、鈴木カップリングまたはヘック反応などのパラジウム触媒クロスカップリング反応によって、ブロモフェニル-ジヒドロピリジニル前駆体を使用して達成できます。
工業的生産方法
工業的な設定では、合成は、品質と収率の一貫性を確保するために、連続フローリアクターを使用してスケールアップされます。温度、圧力、溶媒の選択などの反応条件は、大規模生産に最適化されます。
3. 化学反応解析
反応の種類
酸化: この化合物は、特にジヒドロピリジニル部分で酸化反応を起こし、ピリジン誘導体の生成につながります。
還元: 還元反応は、ピロリジン-2,5-ジオンコアのカルボニル基を標的にし、それらをアルコールに変換することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム(KMnO₄)と三酸化クロム(CrO₃)が含まれます。
還元: 水素化リチウムアルミニウム(LiAlH₄)または水素化ホウ素ナトリウム(NaBH₄)などの還元剤が一般的に使用されます。
置換: アミン、チオール、またはアルコキシドなどの求核剤は、塩基性条件下で、臭素原子を置き換えるために使用できます。
主な生成物
酸化: ピリジン誘導体。
還元: ピロリジン-2,5-ジオンコアのアルコール誘導体。
置換: 使用される求核剤に応じて、さまざまな置換フェニル誘導体。
4. 科学研究への応用
化学
化学において、この化合物は、より複雑な分子の合成のためのビルディングブロックとして役立ちます。その独特の構造は、新しい反応経路の探求と新しい合成方法の開発を可能にします。
生物学
生物学的に、この化合物は、興味深い薬理学的特性を示す可能性があります。その構造的特徴は、酵素阻害剤または受容体モジュレーターとしての潜在的な活性を示唆しており、創薬と開発の候補となっています。
医学
医学において、この化合物は、その治療の可能性について調査することができます。生物学的標的に結合する能力は、癌、炎症、または神経疾患などの疾患の治療に役立つ可能性があります。
産業
産業的に、この化合物は、その独特の電子および構造的特性により、ポリマーまたは液晶などの高度な材料の開発に使用できます。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(4-bromophenyl)-3,6-dihydropyridin-1(2H)-yl]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione typically involves multi-step organic reactions:
Formation of the Pyrrolidine-2,5-dione Core: This can be achieved through a condensation reaction between an appropriate anhydride and an amine.
Introduction of the 4-Methoxyphenyl Group: This step often involves a nucleophilic substitution reaction where the methoxy group is introduced via a suitable methoxy-containing reagent.
Attachment of the 4-Bromophenyl-Dihydropyridinyl Moiety: This step can be accomplished through a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction, using a bromophenyl-dihydropyridinyl precursor.
Industrial Production Methods
In an industrial setting, the synthesis would be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, would be optimized for large-scale production.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dihydropyridinyl moiety, leading to the formation of pyridine derivatives.
Reduction: Reduction reactions can target the carbonyl groups in the pyrrolidine-2,5-dione core, potentially converting them to alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to replace the bromine atom.
Major Products
Oxidation: Pyridine derivatives.
Reduction: Alcohol derivatives of the pyrrolidine-2,5-dione core.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
Biologically, the compound may exhibit interesting pharmacological properties. Its structural features suggest potential activity as an enzyme inhibitor or receptor modulator, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound could be investigated for its therapeutic potential. Its ability to interact with biological targets might make it useful in treating diseases such as cancer, inflammation, or neurological disorders.
Industry
Industrially, the compound could be used in the development of advanced materials, such as polymers or liquid crystals, due to its unique electronic and structural properties.
作用機序
3-[4-(4-ブロモフェニル)-3,6-ジヒドロピリジン-1(2H)-イル]-1-(4-メトキシフェニル)ピロリジン-2,5-ジオン がその効果を発揮するメカニズムは、その特定の用途によって異なります。生物学的文脈では、酵素や受容体などの分子標的に結合し、結合相互作用を介してそれらの活性を調節する可能性があります。関与する経路には、酵素活性の阻害や受容体シグナル伝達の変化が含まれる可能性があります。
類似化合物との比較
類似化合物
- 3-[4-(4-ブロモフェニル)-1,2,3,6-テトラヒドロピリジン-1-イル]-1-(4-メトキシフェニル)ピロリジン-2,5-ジオン
- 3-[4-(4-クロロフェニル)-3,6-ジヒドロピリジン-1(2H)-イル]-1-(4-メトキシフェニル)ピロリジン-2,5-ジオン
- 3-[4-(4-ブロモフェニル)-3,6-ジヒドロピリジン-1(2H)-イル]-1-(4-ヒドロキシフェニル)ピロリジン-2,5-ジオン
独自性
3-[4-(4-ブロモフェニル)-3,6-ジヒドロピリジン-1(2H)-イル]-1-(4-メトキシフェニル)ピロリジン-2,5-ジオン の独自性は、その特定の置換パターンと、ブロモフェニル基とメトキシフェニル基の両方の存在にあります。この官能基の組み合わせは、反応性と生物学的標的との相互作用に影響を与える、独特の電子および立体特性を与えることができます。
特性
分子式 |
C22H21BrN2O3 |
|---|---|
分子量 |
441.3 g/mol |
IUPAC名 |
3-[4-(4-bromophenyl)-3,6-dihydro-2H-pyridin-1-yl]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C22H21BrN2O3/c1-28-19-8-6-18(7-9-19)25-21(26)14-20(22(25)27)24-12-10-16(11-13-24)15-2-4-17(23)5-3-15/h2-10,20H,11-14H2,1H3 |
InChIキー |
HYFVDLJAYRVXMS-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCC(=CC3)C4=CC=C(C=C4)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(4-Bromophenyl)-1-(4-chlorophenyl)-N~2~-phenyl-5,6,7,8-tetrahydro-2A,4A-diazacyclopenta[CD]azulene-2-carboxamide](/img/structure/B11047267.png)
![2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]-1-(7,7,9-trimethyl-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)ethanone](/img/structure/B11047270.png)

![11-(4-ethoxyphenyl)-3,3-dimethyl-1-oxo-N-phenyl-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carbothioamide](/img/structure/B11047278.png)
![5-methoxy-1-(methoxymethyl)-3-[(4-methylphenyl)sulfonyl]-1H-indole](/img/structure/B11047282.png)
![4-(4-Phenylpiperazino)-1-oxaspiro[4.5]dec-3-EN-2-one](/img/structure/B11047284.png)
![6-(3-Chloro-2-fluorophenyl)-3-(pyrazin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11047291.png)
![5-Methylpyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B11047297.png)
![methyl 3-{3-[(2-fluorobenzyl)oxy]phenyl}-6-methyl-4-oxo-2,3-dihydro-4H-furo[3,2-c]pyran-2-carboxylate](/img/structure/B11047310.png)
![4-(4-methoxyphenyl)-2-oxo-2H-benzo[h]chromene-3-carbonitrile](/img/structure/B11047316.png)
![(3-Amino-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)(3-methoxyphenyl)methanone](/img/structure/B11047321.png)

![3-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-6-(2,3,4-trifluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11047333.png)

